molecular formula C20H18N2O3 B3604045 3-[1-(4-carbamoylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid

3-[1-(4-carbamoylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B3604045
M. Wt: 334.4 g/mol
InChI Key: MLLHYVFVOGSFIB-UHFFFAOYSA-N
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Description

3-[1-(4-Carbamoylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is a complex organic compound with a unique structure that includes a pyrrole ring substituted with phenyl and carbamoylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-carbamoylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through a Paal-Knorr synthesis, followed by the introduction of the phenyl and carbamoylphenyl groups via electrophilic aromatic substitution reactions. The final step involves the addition of the propanoic acid moiety through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Carbamoylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-[1-(4-Carbamoylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[1-(4-carbamoylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(4-Carbamoylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid: A similar compound with a fluorine atom substitution, which may exhibit different biological activities.

    3-[1-(4-Carbamoylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid: Another analog with a methyl group, potentially altering its chemical properties.

Uniqueness

3-[1-(4-Carbamoylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[1-(4-carbamoylphenyl)-5-phenylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c21-20(25)15-6-8-16(9-7-15)22-17(11-13-19(23)24)10-12-18(22)14-4-2-1-3-5-14/h1-10,12H,11,13H2,(H2,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLHYVFVOGSFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)C(=O)N)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[1-(4-carbamoylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
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3-[1-(4-carbamoylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
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3-[1-(4-carbamoylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
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3-[1-(4-carbamoylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
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3-[1-(4-carbamoylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 6
3-[1-(4-carbamoylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid

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